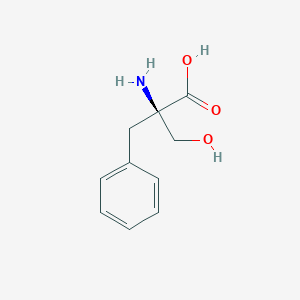
alpha-Hydroxymethylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxymethylphenylalanine is a derivative of the essential amino acid phenylalanine It features a hydroxymethyl group attached to the alpha carbon of the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form alpha-methylphenylalanine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Alpha-carboxyphenylalanine.
Reduction: Alpha-methylphenylalanine.
Substitution: Alpha-halogenated phenylalanine derivatives.
Scientific Research Applications
Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, lacking the hydroxymethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.
Alpha-Methylphenylalanine: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
Alpha-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
ZMNNAJIBOJDHAF-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


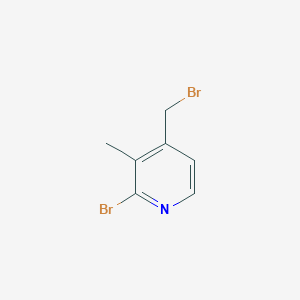
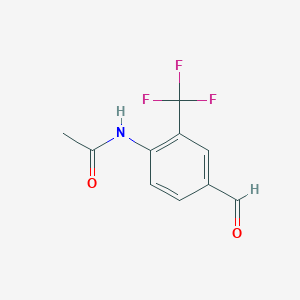
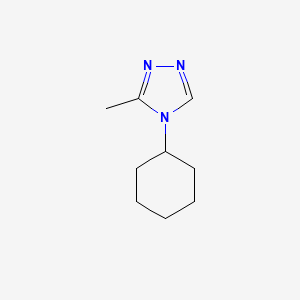
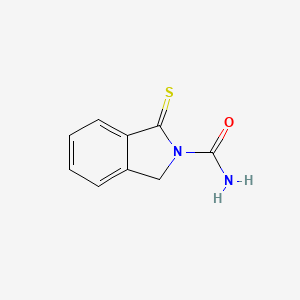
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
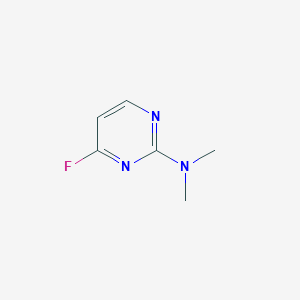
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

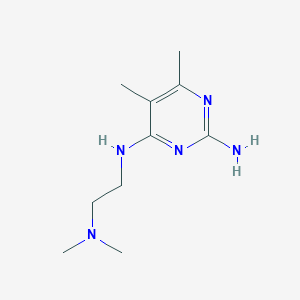

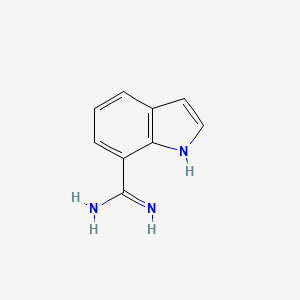
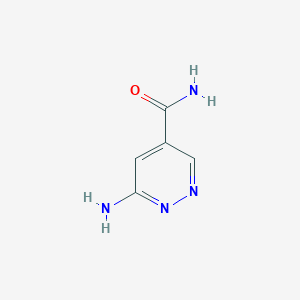
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
